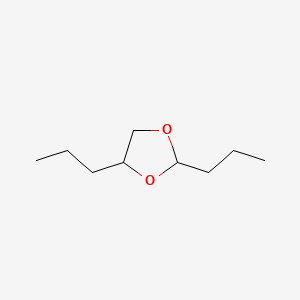

2,4-Dipropyl-1,3-dioxolane

Description

Structural Classification and Nomenclature within Dioxolane Chemistry

From a structural standpoint, 2,4-Dipropyl-1,3-dioxolane is classified as a cyclic acetal (B89532). organic-chemistry.org Acetals are functional groups derived from the reaction of an aldehyde with an alcohol. nih.govacs.org When a diol, such as propane-1,2-diol, reacts with an aldehyde, in this case, butanal, a cyclic acetal is formed. The 1,3-dioxolane (B20135) ring system consists of three carbon atoms and two oxygen atoms at positions 1 and 3.

The nomenclature "this compound" precisely describes this structure according to IUPAC rules. "1,3-dioxolane" specifies the core heterocyclic ring, and "2,4-dipropyl" indicates the attachment of two propyl substituents at the carbon atoms in the 2nd and 4th positions of the ring. The presence of substituents at positions 2 and 4 creates two stereocenters, meaning the compound can exist as different stereoisomers (cis and trans diastereomers), each of which can also be chiral. The relative orientation of the two propyl groups (either on the same side or opposite sides of the ring plane) determines the cis/trans isomerism.

Significance of Substituted 1,3-Dioxolanes in Chemical Research

The 1,3-dioxolane scaffold is of considerable importance in various areas of chemical research. Substituted 1,3-dioxolanes have established a significant role in organic synthesis and medicinal chemistry.

Key Roles of Substituted 1,3-Dioxolanes:

Protecting Groups: One of the most widespread applications of 1,3-dioxolanes is as protecting groups for carbonyl functionalities (aldehydes and ketones) and 1,2-diols during complex multi-step syntheses. organic-chemistry.orgmdpi.comnih.gov Their stability in the presence of nucleophiles, bases, and reductive or oxidative conditions makes them highly effective for this purpose. organic-chemistry.orgthieme-connect.de Deprotection can typically be achieved under acidic conditions. organic-chemistry.org

Biologically Active Molecules: Many compounds incorporating the 1,3-dioxolane ring exhibit a broad spectrum of biological activities. mdpi.comnih.gov Research has demonstrated their potential as antifungal, antibacterial, antiviral, antineoplastic, and anticonvulsant agents. mdpi.comnih.govresearchgate.net For example, certain 2,4-disubstituted 1,3-dioxolanes have been investigated for their cholinomimetic activity, with studies showing that cholinergic receptors often have a stereochemical preference for the cis isomer. cdnsciencepub.com

Probes for Biological Systems: Analogs of biologically important molecules containing a dioxolane ring are synthesized to study biochemical pathways. For instance, 2,4-disubstituted 1,3-dioxolane analogs of 3'-deoxythymidine-5'-triphosphate have been used as terminating substrates for various DNA polymerases, aiding in the study of DNA synthesis. nih.gov

Industrial Intermediates: Beyond the laboratory, these compounds serve as important intermediates in the pharmaceutical, fragrance, and polymer industries. mdpi.comnih.gov

Table 2: Investigated Applications of Substituted 1,3-Dioxolanes in Research

| Research Area | Application/Activity | Example | Reference |

|---|---|---|---|

| Organic Synthesis | Protecting group for aldehydes & ketones | General acetalization | organic-chemistry.orgmdpi.com |

| Medicinal Chemistry | Antifungal, Antibacterial | Various substituted dioxolanes | mdpi.comnih.govresearchgate.net |

| Medicinal Chemistry | Antiviral, Antineoplastic | Various substituted dioxolanes | mdpi.comnih.gov |

| Biochemistry | DNA synthesis termination | Dioxolane analogs of thymidine (B127349) triphosphate | nih.gov |

| Neuroscience | Cholinomimetic agents | Quaternary 1,3-dioxolane salts | cdnsciencepub.com |

Overview of Research Trajectories for this compound Systems

While direct and extensive research specifically targeting this compound is limited, the research trajectories for structurally related compounds provide a clear indication of its potential areas of investigation. The primary research directions for such systems fall into agrochemical development and the synthesis of novel, biologically active molecules.

Agrochemical Research: The 4-propyl-1,3-dioxolane moiety is a key structural feature in certain agrochemicals. For example, compounds like 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (B1598520) and 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane are known impurities and intermediates related to the widely used fungicide, propiconazole. ontosight.ainih.govaxios-research.com This connection suggests a research trajectory focused on the synthesis and evaluation of novel 2,4-disubstituted-1,3-dioxolanes for potential fungicidal, herbicidal, or insecticidal properties. ontosight.ai

Synthesis of Bioactive Compounds: Drawing parallels from the broad biological activities of other substituted dioxolanes, a significant research path involves the synthesis of novel this compound derivatives as candidates for new therapeutic agents. mdpi.comnih.govresearchgate.net Given the established importance of stereochemistry for biological activity in this class of compounds, research would likely focus on stereoselective synthesis methods to produce specific cis and trans isomers in high purity. cdnsciencepub.commdpi.com The development of diastereoselective syntheses of cis-2,5-disubstituted 1,3-dioxolanes, for example, highlights the advanced synthetic interest in controlling the stereochemistry of these rings. nih.gov

Analytical and Food Chemistry: Simpler related compounds, such as 2-propyl-1,3-dioxolane (B1346037), have been identified as volatile components in products like Madeira wine. thegoodscentscompany.com This points to a potential, albeit more niche, research trajectory in the fields of analytical chemistry, food science, and the study of flavor and aroma compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85665-58-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2,4-dipropyl-1,3-dioxolane |

InChI |

InChI=1S/C9H18O2/c1-3-5-8-7-10-9(11-8)6-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

BMIAHVTUYOZZGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1COC(O1)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dipropyl 1,3 Dioxolane and Its Derivatives

Classical Condensation Reactions in Dioxolane Synthesis

The most traditional and widely employed method for the synthesis of 1,3-dioxolanes is the acid-catalyzed condensation of an aldehyde or ketone with a 1,2-diol. organic-chemistry.orgchemicalbook.com This reversible reaction, known as acetalization, forms the basis for the preparation of 2,4-dipropyl-1,3-dioxolane.

Acetalization from Aldehydes and Diols under Acidic Conditions

The synthesis of this compound via classical condensation involves the reaction of heptanal (B48729) with a suitable 1,2-diol, such as 1,2-pentanediol (B41858), in the presence of an acid catalyst. organic-chemistry.orgchemicalbook.com The reaction proceeds through the protonation of the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. Subsequent nucleophilic attack by the hydroxyl groups of the diol leads to the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,3-dioxolane (B20135) ring.

Commonly used acid catalysts for this reaction include Brønsted acids like p-toluenesulfonic acid and sulfuric acid, as well as Lewis acids. organic-chemistry.org The removal of water is crucial to drive the equilibrium towards the product side. organic-chemistry.org This is often accomplished by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The general reaction is as follows:

Heptanal + 1,2-Pentanediol --(Acid Catalyst, -H₂O)--> this compound

The choice of diol determines the substituent at the 4-position of the dioxolane ring. For the synthesis of this compound, 1,2-pentanediol would provide the propyl group at the 4-position, while the propyl group at the 2-position originates from heptanal.

Optimization of Reaction Parameters for Yield and Selectivity

Several factors can be manipulated to optimize the yield and selectivity of the acetalization reaction. These include the choice of catalyst, reaction temperature, reaction time, and the method of water removal.

Table 1: Optimization of Reaction Parameters for Dioxolane Synthesis

| Parameter | Variation | Effect on Yield and Selectivity |

| Catalyst | Brønsted acids (e.g., p-TsOH, H₂SO₄), Lewis acids (e.g., Sc(OTf)₃) | Catalyst choice influences reaction rate and can affect the stability of reactants and products. Lewis acids can offer milder reaction conditions. |

| Temperature | Varies depending on solvent and reactants | Higher temperatures can increase the reaction rate but may also lead to side reactions or degradation of products. |

| Reaction Time | Typically several hours | Sufficient time is required for the reaction to reach equilibrium. Prolonged reaction times at high temperatures can lead to decreased yields. |

| Water Removal | Azeotropic distillation (Dean-Stark), molecular sieves | Efficient water removal is critical to shift the equilibrium towards the formation of the dioxolane and achieve high yields. |

| Reactant Ratio | Use of an excess of one reactant | Using an excess of the diol or aldehyde can help to drive the reaction to completion. |

For instance, studies on the acetalization of other aldehydes have shown that the use of a mild Lewis acid catalyst like scandium(III) triflate can lead to high yields under relatively gentle conditions. organic-chemistry.org The careful control of these parameters is essential for the efficient and selective synthesis of this compound.

Catalytic Approaches to this compound Formation

Modern synthetic methods often employ sophisticated catalytic systems to achieve higher efficiency, selectivity, and stereocontrol in the formation of 1,3-dioxolanes. These approaches include the use of organometallic and Lewis acid catalysts.

Organometallic Catalysis (e.g., Ruthenium-Catalyzed Stereoselective Synthesis)

Ruthenium complexes have emerged as powerful catalysts for various organic transformations, including the synthesis of dioxolanes. rwth-aachen.denih.govresearchgate.net A notable example is the chemoenzymatic cascade for the production of (4S,5S)-dipropyl-1,3-dioxolane. rwth-aachen.denih.gov This process involves the initial enzymatic synthesis of a chiral diol, (4S,5S)-octanediol, which is then converted to the corresponding dioxolane using a ruthenium molecular catalyst. rwth-aachen.denih.gov

The ruthenium-catalyzed step utilizes a [Ru(triphos)(tmm)] catalyst and can proceed using either formic acid or a combination of CO2 and hydrogen as the C1 source for the methylene (B1212753) bridge of the dioxolane ring. rwth-aachen.denih.gov This method is highly stereoselective, preserving the chirality of the diol in the final product. rwth-aachen.denih.gov

Table 2: Ruthenium-Catalyzed Synthesis of (4S,5S)-dipropyl-1,3-dioxolane rwth-aachen.de

| Entry | Diol Substrate | C1 Source | Catalyst System | Yield (%) | Stereoselectivity |

| 1 | (4S,5S)-octanediol (99% purity) | Formic acid | [Ru(triphos)(tmm)], Lewis acid | 18 | >99% |

| 2 | (4S,5S)-octanediol (99% purity) | Formic acid (reloaded) | [Ru(triphos)(tmm)], Lewis acid | 31 | >99% |

| 3 | 4,5-octanediol | CO₂, H₂ | [Ru(triphos)(tmm)], HNTf₂ | 25 | Not specified |

This catalytic system demonstrates high tolerance to impurities from the preceding enzymatic step, highlighting its potential for integrated chemoenzymatic processes. rwth-aachen.de

Lewis Acid Catalysis in Dioxolane Formation

Lewis acids are widely used to catalyze the formation of 1,3-dioxolanes by activating the carbonyl group of the aldehyde towards nucleophilic attack. organic-chemistry.orgopenalex.org A variety of Lewis acids, including metal triflates and halides, can be employed. organic-chemistry.org

An alternative approach involves the Lewis acid-catalyzed reaction of epoxides with aldehydes. In this method, the Lewis acid activates the epoxide ring, making it susceptible to nucleophilic attack by the carbonyl oxygen of the aldehyde. This is followed by an intramolecular cyclization to form the 1,3-dioxolane ring. This method can offer a different regiochemical outcome compared to the traditional diol-aldehyde condensation.

For the synthesis of this compound, this would involve the reaction of 1,2-epoxypentane (B89766) with propionaldehyde (B47417) in the presence of a suitable Lewis acid catalyst. The mechanism generally involves the coordination of the Lewis acid to the epoxide oxygen, followed by nucleophilic attack of the aldehyde's carbonyl oxygen.

Multi-Component Assembly Reactions for Substituted Dioxolanes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov

The stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a carbon nucleophile, mediated by a hypervalent iodine reagent. nih.gov This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. The alkene and carboxylic acid first react to form this intermediate, which is then trapped by the carbon nucleophile to complete the formation of the dioxolane product. nih.gov

For example, the reaction of an alkene like cis-4-octene (B1353254) with acetic acid in the presence of (diacetoxyiodo)benzene (B116549) and a Lewis acid generates a dioxolanyl cation, which can then be trapped by a silyl (B83357) enol ether. nih.gov This methodology allows for the stereoselective assembly of three different components into a single dioxolane product.

While this specific example does not directly yield this compound, the principle demonstrates a powerful strategy for the convergent synthesis of highly substituted dioxolane derivatives. The choice of the starting alkene, carboxylic acid, and nucleophile can be varied to access a wide range of structurally diverse 1,3-dioxolanes.

Strategies involving Alkenes, Carboxylic Acids, and Silyl Enol Ethers

A notable synthetic strategy for forming substituted 1,3-dioxolanes involves a three-component assembly reaction utilizing an alkene, a carboxylic acid, and a silyl enol ether. This method facilitates the stereoselective formation of complex dioxolane structures through a carefully orchestrated reaction sequence. The process is initiated by the oxidation of an alkene substrate with a hypervalent iodine(III) reagent, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), in the presence of a carboxylic acid like acetic acid (AcOH). nih.gov

This initial step stereospecifically generates a key intermediate: a 1,3-dioxolan-2-yl cation. The formation of this cation occurs through the participation of the neighboring acetoxy group from the hypervalent iodine reagent and the carboxylic acid. Once formed, this electrophilic cation is then trapped by a carbon nucleophile, in this case, a silyl enol ether. This final step completes the assembly of the three components into the final 1,3-dioxolane product. nih.gov

The reaction can be demonstrated with substrates such as cis-4-octene or trans-4-octene. The reaction is typically initiated at low temperatures (e.g., -80 °C) in the presence of the alkene, the hypervalent iodine reagent, the carboxylic acid, and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). The silyl enol ether is then added to trap the cationic intermediate. nih.gov

| Entry | Alkene Substrate | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | cis-4-Octene | Dimethylketene methyl trimethylsilyl (B98337) acetal (B89532) | (2r,4R,5S)-2,2-dimethyl-4,5-dipropyl-1,3-dioxolane | 62 | >99:1 |

| 2 | trans-4-Octene | Dimethylketene methyl trimethylsilyl acetal | (2r,4S,5S)-2,2-dimethyl-4,5-dipropyl-1,3-dioxolane | 65 | 92:8 |

Table 1: Stereoselective synthesis of 2,2-dimethyl-4,5-dipropyl-1,3-dioxolane derivatives from cis- and trans-4-octene. Reactions were initiated at -80 °C and quenched at -40 °C. nih.gov

This methodology provides a powerful route to highly substituted dioxolanes with significant stereocontrol, assembling three distinct components in a single, efficient process. nih.gov

Renewable Feedstock Utilization in Dioxolane Synthesis

The synthesis of dioxolanes, including this compound, from renewable feedstocks is a significant area of research, driven by the goal of developing more sustainable chemical processes. Key bio-based platform molecules like glycerol (B35011) and aliphatic aldehydes serve as versatile starting materials. nih.govnih.govrwth-aachen.demdpi.com

Glycerol, a major byproduct of biodiesel production, is an abundant and promising renewable chemical feedstock. mdpi.com It can be converted into dioxolane derivatives through acid-catalyzed condensation reactions with aldehydes or ketones. nih.govmdpi.comsigmaaldrich.com For instance, the reaction of glycerol with formaldehyde (B43269) yields glycerol formal, a foundational dioxolane structure. mdpi.com This approach leverages a low-cost, readily available bio-based material to produce value-added chemicals.

A more advanced strategy for synthesizing specific chiral dioxolanes, such as (4S,5S)-dipropyl-1,3-dioxolane, employs a chemoenzymatic cascade. nih.govrwth-aachen.de This process begins with aliphatic aldehydes, such as propanal, which can be produced from the oxidation of potentially bio-based alcohols. nih.gov A two-step enzymatic cascade first converts the aldehyde into a chiral diol, specifically 3,4-hexanediol. nih.govrwth-aachen.de

Subsequently, a chemical catalysis step converts the diol into the target dioxolane. This transformation has been achieved using a ruthenium molecular catalyst with carbon dioxide and hydrogen or, more recently, formic acid as the C₁ source for the methylene bridge in the dioxolane ring. nih.govrwth-aachen.de The use of CO₂ or its derivative, formic acid, further enhances the green credentials of this synthetic route. The entire chemoenzymatic cascade can be performed in an organic solvent, which can simplify processing compared to traditional aqueous biocatalysis. nih.govrwth-aachen.de

| Step | Reactant(s) | Catalyst/Enzyme | Product | Solvent | Yield/Concentration |

| 1 (Enzymatic) | Propanal | Benzaldehyde lyase (PfBAL), Oxidoreductase (LbADH) | 3,4-Hexanediol | Cyclopentyl methyl ether | >100 mM |

| 2 (Chemical) | 3,4-Hexanediol, Formic acid | [Ru(triphos)(tmm)] / Lewis Acid | (4S,5S)-dipropyl-1,3-dioxolane | 1,4-Dioxane | 9% (initial reaction) |

Table 2: Key steps in the chemoenzymatic synthesis of (4S,5S)-dipropyl-1,3-dioxolane from renewable-derived propanal. nih.govrwth-aachen.de

This bio-hybrid approach demonstrates a highly stereoselective synthesis of a specific dioxolane derivative, combining the selectivity of biocatalysis with the efficiency of chemocatalysis, all while utilizing renewable starting materials. nih.govrwth-aachen.de

Chemical Reactivity and Transformation of 2,4 Dipropyl 1,3 Dioxolane

Ring-Opening Reactions of 2,4-Dipropyl-1,3-dioxolane and Analogs

The cleavage of the 1,3-dioxolane (B20135) ring is a key transformation, primarily utilized for the deprotection of the corresponding aldehyde (butyraldehyde) and 1,2-diol (1,2-hexanediol). This can be initiated by electrophilic attack, typically by a proton, or by certain nucleophilic reagents under specific conditions.

The most common reaction of 1,3-dioxolanes is acid-catalyzed cleavage. This process can proceed via hydrolysis to regenerate the parent carbonyl compound and diol, or via transacetalization in the presence of another alcohol or diol. organic-chemistry.orgwikipedia.org The reaction is initiated by protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbonium ion intermediate. lookchem.com Subsequent nucleophilic attack by water (hydrolysis) or an alcohol (transacetalization) completes the reaction. lookchem.com

Hydrolysis: In the presence of aqueous acid, this compound is hydrolyzed back to butyraldehyde (B50154) and 1,2-hexanediol. A variety of Brønsted and Lewis acids can catalyze this reaction. organic-chemistry.orgnih.gov

Transacetalization: When the reaction is performed in an alcoholic solvent with an acid catalyst, the dioxolane can be converted to a different acetal (B89532). This process is an equilibrium, and reaction conditions can be manipulated to favor the desired product, for instance, by using a large excess of the new alcohol or by removing the displaced diol. organic-chemistry.org Zirconium tetrachloride (ZrCl₄) is an example of a Lewis acid that efficiently catalyzes both acetalization and in situ transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org

| Catalyst System | Substrate Example | Conditions | Product(s) | Reference |

| NaBArF₄ | 2-Phenyl-1,3-dioxolane (B1584986) | Water, 30 °C, 5 min | Benzaldehyde | wikipedia.orgorganic-chemistry.org |

| Er(OTf)₃ | Various acetals/ketals | Wet nitromethane, RT | Corresponding carbonyls | organic-chemistry.org |

| HClO₄-SiO₂ | Various acetals/ketals | Solvent or solvent-free | Corresponding carbonyls | organic-chemistry.org |

| ZrCl₄ | Carbonyl compounds | Mild conditions | Acetal/Transacetalization product | organic-chemistry.org |

While cyclic acetals like this compound are generally stable towards many nucleophiles and bases, ring cleavage can be achieved under reductive conditions using complex metal hydrides. organic-chemistry.org This reaction does not regenerate the carbonyl but instead produces a hydroxy ether. The mechanism is believed to proceed through the formation of an oxocarbonium ion, similar to acid hydrolysis, which is then attacked by a hydride ion (H⁻). lookchem.com

Reagents such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) are effective for this transformation. lookchem.com Borane (B79455) in tetrahydrofuran (B95107) (THF) has also been shown to be an effective agent for the reductive cleavage of acetals and ketals at or slightly above room temperature, yielding hydroxy ethers. cdnsciencepub.com The regioselectivity of the ring opening—that is, which C-O bond is cleaved—is influenced by the substitution pattern on the dioxolane ring, with cleavage generally occurring to produce the more stable intermediate carbocation. lookchem.comcdnsciencepub.com For unsymmetrically substituted dioxolanes, this allows for selective formation of one of two possible isomeric hydroxy ethers.

| Reagent(s) | Substrate Example | Product Type | Key Finding | Reference |

| LiAlH₄-AlCl₃ | 1,3-Dioxolanes | Hydroxy ethers | Hydrogenolysis proceeds via an oxocarbonium ion intermediate. | lookchem.com |

| Borane (BH₃) in THF | 2,2-Dimethyl-4-chloromethyl-1,3-dioxolane | Hydroxy ether | Cleavage position is influenced by inductive effects of substituents. | cdnsciencepub.com |

| Diisobutylaluminum hydride (DIBAL-H) | Benzylidene acetals | Mono-protected diols | Can achieve regioselective ring opening. | chem-station.comthieme-connect.de |

| Grignard reagents | 2-Ethoxydioxolane-benzotriazole adduct | Formylated product | Dioxolane derivatives can be used as formylating reagents. | organic-chemistry.org |

Oxidation Reactions of this compound Derivatives

The 1,3-dioxolane ring can undergo oxidative cleavage, or substituents on the ring can be oxidized while leaving the ring intact.

Regeneration of the parent ketone or aldehyde from a dioxolane is typically achieved via hydrolysis, as described in section 3.1.1, rather than oxidation. However, direct oxidative cleavage of the acetal function itself can lead to the formation of ester derivatives. For instance, treatment of 1,3-dioxolanes with m-chloroperoxybenzoic acid (MCPBA) can yield hydroxy alkyl esters. organic-chemistry.org Similarly, oxidation with molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) can convert various acetals into esters. organic-chemistry.org

In cases where the dioxolane ring itself bears an oxidizable functional group, selective oxidation is possible. A notable example is the selective oxidation of a 4-hydroxymethyl-1,3-dioxolane derivative to the corresponding 1,3-dioxolane-4-carboxylic acid salt. This transformation can be carried out using air or oxygen in the presence of a platinum metal catalyst under alkaline conditions (pH 7-14), leaving the dioxolane ring intact. google.com

| Reagent(s) | Substrate Type | Product Type | Reference |

| MCPBA | Cyclic acetals | Hydroxy alkyl esters | organic-chemistry.org |

| O₂ / NHPI / Co(OAc)₂ | 1,3-Dioxolanes | Esters | organic-chemistry.org |

| O₂ or Air / Pt catalyst | 4-Hydroxymethyl-1,3-dioxolane | 1,3-Dioxolane-4-carboxylic acid salt | google.com |

| Aqueous Acid | This compound | Butyraldehyde (parent aldehyde) | organic-chemistry.org |

Reduction Reactions of this compound Derivatives

The reduction of 1,3-dioxolanes typically involves reductive cleavage of one of the C-O bonds within the ring, leading to the formation of hydroxy ethers. This transformation is distinct from deprotection, as it modifies the original diol portion of the molecule.

The reduction of acetals to ethers is a synthetically useful transformation. chem-station.com This reductive ring-opening is often accomplished using a hydride source in combination with a Lewis acid. A common and effective reagent system is a silane (B1218182), such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride (BF₃) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). chem-station.comresearchgate.net The reaction proceeds by activation of an oxygen atom by the Lewis acid, followed by ring opening and subsequent hydride transfer from the silane to the resulting oxocarbonium ion. chem-station.com

Other reducing systems that achieve the same transformation include borane (BH₃) and diisobutylaluminum hydride (DIBAL-H). cdnsciencepub.comchem-station.com These reactions cleave the cyclic acetal to form a mono-protected diol (a hydroxy ether). For example, the reduction of a benzylidene acetal (a 2-phenyl-1,3-dioxolane or dioxane) with DIBAL-H can regioselectively yield a monobenzylated diol. chem-station.com Complete reduction of the acetal function to an alkane is not a typical reaction, as the primary products are the more stable hydroxy ethers.

| Reagent(s) | Substrate Type | Product Type | Reference |

| Et₃SiH / Lewis Acid (e.g., BF₃) | Acetals | Ethers (Hydroxy ethers from cyclic acetals) | chem-station.com |

| LiAlH₄-AlCl₃ | 1,3-Dioxolanes / 1,3-Dioxanes | Hydroxy ethers | lookchem.com |

| DIBAL-H | Benzylidene acetals | Regioselectively opened mono-benzyl ethers | chem-station.comthieme-connect.de |

| Borane (BH₃) in THF | Cyclic acetals | Hydroxy ethers | cdnsciencepub.com |

Substitution Reactions on the this compound Core

Substitution reactions directly on the saturated carbon-oxygen backbone of the this compound ring are not common due to the inherent stability of the C-O and C-C single bonds and the absence of good leaving groups. The reactivity of the molecule is primarily dictated by the acetal carbon (C2) and the stability of the ring under various conditions.

The 1,3-dioxolane ring is notably stable and generally unreactive towards a wide range of nucleophiles and basic conditions. organic-chemistry.orgthieme-connect.de This inherent stability is a cornerstone of its use as a protecting group in organic synthesis. Direct nucleophilic substitution (such as SN2) on the ring's carbon atoms (C2, C4, C5) is not a feasible pathway, as oxide ions are poor leaving groups.

However, the dioxolane ring can undergo cleavage in the presence of an acid catalyst. Protonation of one of the oxygen atoms converts the hydroxyl group into a good leaving group (water), leading to ring-opening and the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then susceptible to attack by nucleophiles. While this ultimately leads to the cleavage of the dioxolane rather than a simple substitution on the intact ring, it represents the primary mode of reactivity with nucleophiles under acidic conditions. sci-hub.se

For instance, in the presence of acid and water, the nucleophile is water, and the reaction leads to hydrolysis, which is the basis of the deprotection strategy for this functional group. sci-hub.se If other nucleophiles are present in a non-aqueous acidic medium, they can potentially be incorporated, although this typically results in the formation of a new, different acetal or other products rather than a direct substitution on the original this compound core.

Some specialized reactions can lead to the formation of 1,3-dioxolanes through the nucleophilic attack of diazoalkanes on the peroxide bond of 1,2-dioxetanes, but this is a synthetic route to the ring system, not a substitution reaction on a pre-existing dioxolane. researchgate.netacs.org

Direct electrophilic halogenation or nitration on the this compound core is challenging and generally not a standard transformation. The primary difficulty arises from the acid-labile nature of the acetal group. organic-chemistry.orgthieme-connect.de

Halogenation: Standard halogenation methods often employ reagents that are either strong Lewis acids or generate acidic byproducts, which would catalyze the hydrolysis or decomposition of the dioxolane ring. While there are historical reports on the halogenation of cyclic acetals, specific conditions for substrates like this compound are not well-documented in modern literature. rsc.orgacs.org

A potential alternative for halogenating the propyl side chains would be to use radical halogenation conditions (e.g., N-Bromosuccinimide with a radical initiator). This approach would favor substitution on the alkyl chains rather than the dioxolane ring itself, as the C-H bonds on the propyl groups are more susceptible to radical abstraction than those on the ring adjacent to the electron-withdrawing oxygen atoms.

Nitration: Nitration typically requires strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid. These conditions are highly destructive to the acetal functional group. The lone pair electrons on the dioxolane oxygens would be readily protonated, initiating rapid ring-opening and subsequent degradation of the molecule. Therefore, direct nitration of the this compound core or its propyl chains via standard electrophilic nitration methods is not a viable synthetic strategy. Any attempt would likely result in the cleavage of the protecting group.

Functional Group Protection and Deprotection Strategies utilizing Dioxolanes

One of the most significant applications of the 1,3-dioxolane scaffold in organic chemistry is its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govwikipedia.org The this compound structure serves as a protected form of butanal, utilizing pentane-1,2-diol as the protecting agent.

Protection Strategy: The formation of a dioxolane is an equilibrium process where a carbonyl compound reacts with a 1,2-diol under acid catalysis. chemicalbook.comquimicaorganica.org To synthesize this compound, butanal is treated with pentane-1,2-diol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with the concurrent removal of water to drive the equilibrium toward the product.

The key advantage of using a dioxolane as a protecting group is its stability under conditions that would typically affect a free carbonyl group. The acetal linkage is resistant to:

Nucleophilic attack (e.g., from Grignard reagents, organolithiums, hydrides). youtube.com

Basic and neutral conditions. organic-chemistry.orgthieme-connect.de

Many oxidizing and reducing agents.

This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.

Deprotection Strategy: The removal of the dioxolane protecting group (deprotection) is typically achieved by reversing its formation reaction. This is most commonly done through acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org The presence of aqueous acid shifts the equilibrium back towards the starting carbonyl compound (butanal) and the diol (pentane-1,2-diol).

While simple aqueous acid is effective, the need for milder and more selective methods in complex syntheses has led to the development of numerous deprotection strategies. These methods often employ Lewis acids or other catalysts that can function under nearly neutral conditions, thus preserving other acid-sensitive functional groups within the molecule.

Below is a table summarizing various reagents and conditions used for the deprotection of dioxolanes.

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄, p-TSA) | Water, often with a co-solvent like Acetone or THF | Classic, strong conditions. Not suitable for acid-sensitive substrates. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Very fast and efficient under mild conditions. | organic-chemistry.orgwikipedia.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, Room Temperature | Gentle Lewis acid catalysis at nearly neutral pH. High chemoselectivity. | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, Room Temperature | Very gentle Lewis acid catalyst. | organic-chemistry.org |

| Iodine (I₂) | Acetone, Room Temperature | Deprotection under neutral conditions, tolerant of many functional groups. | organic-chemistry.org |

| Protic Ionic Liquids | Aqueous media | Green chemistry approach, efficient for various acetals and ketals. | researchgate.net |

Stereochemical Aspects of 2,4 Dipropyl 1,3 Dioxolane

Isomerism in 2,4-Dipropyl-1,3-dioxolane Systems

The substitution of two propyl groups at the C2 and C4 positions of the 1,3-dioxolane (B20135) ring introduces chirality, leading to the existence of stereoisomers. These isomers can be classified into diastereomers and enantiomers, each with distinct spatial arrangements of the propyl groups.

This compound can exist as two diastereomers: a cis isomer, where the two propyl groups are on the same side of the dioxolane ring plane, and a trans isomer, where they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

The cis isomer has the (2R, 4S) and (2S, 4R) configurations, which are enantiomeric. The trans isomer has the (2R, 4R) and (2S, 4S) configurations, which are also enantiomers. Therefore, a total of four stereoisomers are possible for this compound.

While specific data for the enantiomeric forms of this compound are not extensively detailed in the available literature, the general principles of stereoisomerism in 2,4-disubstituted 1,3-dioxolanes are well-established. The synthesis of specific stereoisomers, such as (4S,5S)-dipropyl-1,3-dioxolane (likely a typographical error in the source, referring to the 2,4-disubstituted system), has been reported, indicating that enantiomerically pure forms can be prepared.

Table 1: Possible Stereoisomers of this compound

| Diastereomer | Configuration | Relationship |

|---|---|---|

| cis | (2R, 4S) | Enantiomers |

| (2S, 4R) | ||

| trans | (2R, 4R) | Enantiomers |

| (2S, 4S) |

For analogous compounds like 2-ethyl-4-methyl-1,3-dioxolane, the cis and trans isomers have been identified and separated, with their formation ratio being a subject of study. It is expected that this compound would exhibit similar behavior, with the two diastereomers being separable by techniques such as capillary gas chromatography. The specific retention times would depend on the column phase and temperature program used. High-performance liquid chromatography (HPLC), especially with chiral stationary phases, can also be a valuable tool for the separation of not only the diastereomers but also the individual enantiomers.

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound requires stereoselective methods that control the formation of the chiral centers at C2 and C4.

A common and effective strategy for controlling the stereochemistry at the C4 position is to start from an enantiomerically pure 1,2-diol. For the synthesis of this compound, this would involve using a chiral pentane-1,2-diol. The reaction of this chiral diol with an appropriate aldehyde (in this case, butyraldehyde) under acidic catalysis would lead to the formation of the 2,4-disubstituted 1,3-dioxolane with a controlled configuration at the C4 position. The stereochemistry at the C2 position would be influenced by the reaction conditions and the stereochemistry of the starting diol, often resulting in a mixture of diastereomers that may require separation.

Stereoselective formation of substituted 1,3-dioxolanes can also be achieved through multi-component assembly reactions. These reactions can proceed via stereospecific intermediates, allowing for the controlled formation of the dioxolane ring and its substituents nih.gov.

The use of chiral catalysts is a powerful approach to achieve high stereoselectivity in the synthesis of 1,3-dioxolane derivatives. Chiral Lewis acids or organocatalysts can be employed to catalyze the reaction between an aldehyde and a diol, influencing the facial selectivity of the attack and thereby controlling the configuration of the newly formed stereocenters nih.gov. For instance, rhodium(II)-catalyzed asymmetric three-component reactions have been developed for the synthesis of chiral 1,3-dioxoles, which can then be hydrogenated to yield saturated 1,3-dioxolane products with high diastereoselectivity nih.gov. While specific examples for this compound are not prevalent, these methodologies provide a general framework for its enantioselective synthesis.

Chiral Dioxolane Derivatives in Asymmetric Synthesis

Chiral 1,3-dioxolane derivatives are valuable building blocks and auxiliaries in asymmetric synthesis mdpi.com. Their rigid, five-membered ring structure and the defined spatial orientation of their substituents make them effective for inducing stereoselectivity in a variety of chemical transformations.

While the direct application of chiral this compound derivatives in asymmetric synthesis is not extensively documented, the broader class of chiral 1,3-dioxolanes has been widely used. They can serve as chiral templates, where the dioxolane moiety directs the stereochemical outcome of a reaction on an attached functional group. After the reaction, the dioxolane unit can be cleaved to reveal the desired chiral product.

Furthermore, chiral diols derived from the hydrolysis of enantiomerically pure 1,3-dioxolanes are themselves important chiral synthons. For example, the hydrolysis of a chiral 1,3-dioxolane can provide an optically active 1,2-diol, which is a versatile precursor for the synthesis of other chiral molecules nih.gov. The potential of chiral this compound derivatives in these applications remains an area for further exploration.

Mechanistic Studies of 2,4 Dipropyl 1,3 Dioxolane Reactions

Investigation of Catalytic Reaction Pathways (e.g., Borrowing Hydrogen Mechanism)

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The formation of dioxolanes, including 2,4-dipropyl-1,3-dioxolane, can be achieved through various catalytic strategies.

One advanced catalytic concept is the Borrowing Hydrogen (BH) mechanism , also known as hydrogen autotransfer. chemistryviews.org This powerful strategy allows for the use of relatively unreactive molecules like alcohols as alkylating agents. cardiff.ac.uknih.gov The general principle involves three core steps:

Dehydrogenation: A metal catalyst temporarily "borrows" hydrogen from a substrate, such as an alcohol, to form a more reactive carbonyl intermediate. chemistryviews.orgcsic.es

Intermediate Reaction: The in situ-generated carbonyl compound undergoes a desired reaction (e.g., condensation, C-C or C-N bond formation). csic.es

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the product of the intermediate reaction, regenerating the catalyst and yielding the final product. chemistryviews.orgcsic.es

While classically applied to N- or C-alkylation reactions, the principles of using catalysts to activate substrates are central to modern synthesis. In a related context, the synthesis of substituted dioxolanes can be achieved through highly efficient, non-classical catalytic routes. For instance, research has demonstrated the synthesis of a stereoisomer, (4S,5S)-dipropyl-1,3-dioxolane, using a sophisticated ruthenium molecular catalyst. nih.govrwth-aachen.de This chemoenzymatic cascade begins with aliphatic aldehydes and proceeds through a chiral diol intermediate (4,5-octanediol). nih.govrwth-aachen.de The subsequent conversion to the dioxolane is enabled by the ruthenium catalyst, showcasing a highly stereoselective and atom-economical pathway. nih.gov

The table below summarizes the conditions for a related ruthenium-catalyzed dioxolane synthesis, illustrating a modern catalytic approach. rwth-aachen.de

| Catalyst | Diol Substrate | C1 Source | Solvent | Yield | Key Feature |

| [Ru(triphos)(tmm)] | 3,4-Hexanediol | Formic Acid | 1,4-Dioxane | 9% | Utilizes formic acid as the methylene (B1212753) bridge source. |

| [Ru(triphos)(tmm)] | 4,5-Octanediol | CO2, H2 | 1,4-Dioxane | - | Demonstrates use of CO2 and H2 for dioxolane formation. |

Role of Reactive Intermediates in Dioxolane Formation and Transformation

Chemical reactions rarely proceed in a single step. They typically involve the formation of transient, high-energy species known as reactive intermediates. The structure and stability of these intermediates dictate the course and outcome of the reaction.

A pivotal reactive intermediate in the chemistry of 1,3-dioxolanes is the 1,3-dioxolan-2-ylium cation . acs.org This species is a five-membered cyclic oxocarbenium ion and plays a central role in both the acid-catalyzed formation and cleavage of the dioxolane ring.

Formation: The standard synthesis of this compound involves the acid-catalyzed reaction of pentane-1,2-diol with butyraldehyde (B50154). The mechanism proceeds through a hemiacetal intermediate. Protonation of the hemiacetal's hydroxyl group followed by the loss of a water molecule generates an oxocarbenium ion. This highly electrophilic intermediate is then rapidly attacked by the remaining hydroxyl group of the diol backbone, leading to ring closure and formation of the final dioxolane product after deprotonation.

Transformation: The 1,3-dioxolan-2-ylium cation is also key to the transformation and cleavage of the dioxolane ring. Under acidic conditions, one of the ring oxygen atoms can be protonated, weakening the C2-O bond. Cleavage of this bond results in the formation of the stabilized 1,3-dioxolan-2-ylium cation. This intermediate is a potent electrophile and can be trapped by various nucleophiles, which is the mechanistic basis for the deprotection of carbonyl groups that have been protected as dioxolane acetals. libretexts.org

The table below outlines the role of this cation in different reaction types.

| Reaction Type | Role of 1,3-Dioxolan-2-ylium Cation | Resulting Product Type |

| Acetal (B89532) Formation | Key electrophilic intermediate attacked by a hydroxyl group to form the ring. | 1,3-Dioxolane (B20135) |

| Acetal Hydrolysis | Formed upon acid-catalyzed ring opening; subsequently attacked by water. | Diol and Carbonyl Compound |

| Nucleophilic Substitution | Acts as an electrophile that can be attacked by various nucleophiles (other than water). | Functionalized diol derivatives |

| Michael Addition | Can be generated with specific substituents to act as an electrophile in conjugate additions. documentsdelivered.com | Complex organic structures |

Elucidation of Nucleophilic and Electrophilic Mechanisms in Dioxolane Chemistry

The concepts of nucleophilicity and electrophilicity are fundamental to understanding organic reaction mechanisms. ankara.edu.trmasterorganicchemistry.com A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. ankara.edu.tr The chemistry of this compound is governed by the interplay of nucleophilic and electrophilic sites within the reactants and the molecule itself.

Dioxolane Formation (Acetalization): The synthesis of this compound is a classic example of a nucleophilic addition to a carbonyl group.

Electrophile: The carbon atom of the carbonyl group in butyraldehyde is electron-deficient (electrophilic) due to the polarization of the C=O bond. libretexts.org This electrophilicity is significantly enhanced by protonation of the carbonyl oxygen under acidic catalysis.

Nucleophile: The oxygen atoms of pentane-1,2-diol possess lone pairs of electrons, making them nucleophilic. ankara.edu.tr One of the hydroxyl groups initiates the reaction by attacking the electrophilic carbonyl carbon.

Reactions of the Dioxolane Ring: Once formed, the this compound ring exhibits both nucleophilic and electrophilic characteristics depending on the reaction conditions.

Nucleophilic Character: The two oxygen atoms in the ring retain their lone pairs, rendering them Lewis basic and nucleophilic. They can be protonated by acids or coordinate to Lewis acids. This interaction is the first step in acid-catalyzed hydrolysis.

Electrophilic Character: The C2 carbon (the acetal carbon) is the primary electrophilic site. While stable under neutral or basic conditions, its connection to two electronegative oxygen atoms makes it susceptible to attack if the ring is activated. As discussed previously, protonation of a ring oxygen leads to the formation of the highly electrophilic 1,3-dioxolan-2-ylium cation, which readily reacts with nucleophiles. libretexts.org

This dual reactivity is summarized in the table below.

| Entity | Role | Description | Example Reaction |

| Butyraldehyde (Carbonyl Carbon) | Electrophile | Electron-deficient center attacked by the diol. | Acetal Formation |

| Pentane-1,2-diol (Oxygen Atoms) | Nucleophile | Electron-rich atoms that donate an electron pair to the carbonyl carbon. | Acetal Formation |

| This compound (Oxygen Atoms) | Nucleophile / Base | Lone pairs on oxygen can accept a proton or coordinate to a Lewis acid. | Acid-catalyzed hydrolysis (initial step) |

| This compound (C2 Carbon) | Electrophilic Site | Becomes highly electrophilic upon ring activation/opening (formation of the dioxolanylium cation). | Acid-catalyzed hydrolysis (attack by water) |

Applications of 2,4 Dipropyl 1,3 Dioxolane in Advanced Chemical Research

2,4-Dipropyl-1,3-dioxolane as a Solvent and Reaction Medium in Organic Synthesis

The utility of the 1,3-dioxolane (B20135) ring system as a solvent is well-established. The parent compound, 1,3-dioxolane, is recognized as a versatile solvent for its ability to dissolve various polymers and resins, and it is used in industrial applications such as coatings and adhesives silverfernchemical.com. Similarly, related isomers like 2-propyl-1,3-dioxolane (B1346037) are noted for their function as a solvent and reaction medium in organic synthesis processes smolecule.com. However, specific research detailing the application of this compound purely as a solvent or reaction medium is not extensively documented in current literature. Its synthesis is often conducted within other organic solvents, such as cyclopentyl methyl ether, rather than being used as the medium itself rwth-aachen.de.

Role in Polymer Chemistry and Material Science

The dioxolane functional group is a cornerstone in the development of advanced polymers, particularly those designed for sustainability and high performance. Research in this area primarily focuses on the polymerization of the parent 1,3-dioxolane or other functionalized dioxolane monomers.

The cationic ring-opening polymerization (ROP) of 1,3-dioxolane is a primary method for producing polyacetal chains rsc.org. This process is prone to cyclization of the polymer chains, a phenomenon that can be controlled by employing an Active Monomer mechanism rsc.org. However, the polymerization behavior is highly sensitive to substituents on the dioxolane ring. Early research indicated that while 1,3-dioxolane polymerizes readily, derivatives with substituents at the 4-position polymerize more slowly to form viscous materials, and those with substituents at the 2-position may not polymerize at all with certain initiators researchgate.net. This suggests that the polymerization of a disubstituted monomer like this compound may present significant challenges due to steric hindrance, likely resulting in lower molecular weight polymers compared to its unsubstituted counterpart researchgate.net.

A significant breakthrough in polymer science has been the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL) nih.govacs.org. Researchers have developed methods using metal-free and economically viable initiators to produce UHMW pDXL with molecular weights exceeding 1000 kDa nih.govescholarship.org. These high molecular weights lead to enhanced polymer entanglement, resulting in a chemically recyclable thermoplastic with excellent physical properties, including tensile properties that are comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) nih.govnsf.gov. This development provides a potential solution for creating high-performance materials that can contribute to a circular economy nih.govacs.org. It is important to note that this research has focused on the unsubstituted 1,3-dioxolane monomer; achieving similar ultra-high molecular weights with substituted variants like this compound remains a challenge due to the aforementioned steric effects that can impede polymerization researchgate.net.

Functionalized dioxolane units are instrumental in creating complex, sustainable polymer architectures. A notable example is the use of a bio-derived bis(1,3-dioxolan-4-one) (bisDOX) monomer as a core for synthesizing degradable branched and cross-linked polyesters european-coatings.commanchester.ac.uk. This monomer, derived from naturally occurring L-(+)-tartaric acid, can be copolymerized with various diols or traditional cyclic esters like L-lactide and ε-caprolactone to produce thermosets with a wide range of properties rsc.orgnih.gov.

The choice of co-monomer allows for the tuning of thermal and mechanical properties, yielding materials that range from rigid solids to elastomers nih.govresearchgate.net. For instance, copolymerization with different diols can alter the glass transition temperature (Tg) and thermal stability of the resulting cross-linked polyester (B1180765). Furthermore, introducing a tri-functional alcohol monomer enables the synthesis of branched polyesters manchester.ac.uk. These advanced materials are designed for degradability, addressing the end-of-life challenges associated with conventional thermosets rsc.orgnih.gov.

| Co-monomer | Resulting Polymer Type | Key Properties | Reference |

|---|---|---|---|

| L-lactide | Cross-linked Polyester | Rigid solid with high hardness, competitive with conventional thermosets. | nih.gov |

| ε-caprolactone | Cross-linked Polyester | Elastomeric solid with high elongation. | nih.govresearchgate.net |

| δ-valerolactone | Cross-linked Polyester | Resilient solid with tunable tensile strength. | nih.gov |

| 1,4-butanediol | Cross-linked Polyester | Diverse thermal properties depending on catalyst. | manchester.ac.uk |

| Tri-functional alcohol | Branched Polyester | Characterized by a specific degree of branching. | manchester.ac.uk |

A key driver for research into dioxolane-based polymers is their potential for chemical recycling. Polyacetals are strong candidates for recyclable thermoplastics because they are typically stable at high temperatures but can be depolymerized back to their constituent monomers at lower temperatures in the presence of an acid catalyst cornell.edu.

This has been demonstrated effectively with UHMW pDXL. Even at very high molecular weights, the polymer can be efficiently depolymerized back to the 1,3-dioxolane monomer nsf.gov. In one study, a sample of 1656 kDa pDXL was depolymerized, achieving a 93% recovery of the pure monomer, which could then be used for re-polymerization nsf.gov. This circular process is even effective when pDXL is mixed with other common plastics, showcasing its potential for recycling complex plastic waste streams cornell.edu.

The principle of chemical recyclability also extends to the more complex polyester networks derived from bisDOX cores. These cross-linked materials can be fully degraded under mild basic conditions, breaking down into tartaric acid and oligomers of the co-monomer nih.govresearchgate.net. This designed degradability offers a sustainable end-of-life pathway for thermoset materials, contributing to the development of a circular materials economy rsc.orgrsc.org.

This compound as a Building Block in Complex Molecule Synthesis

The 1,3-dioxolane ring is a fundamental structural motif used in the synthesis of complex organic molecules, often as a protecting group for aldehydes, ketones, or 1,2-diols nih.govthieme-connect.de. The introduction of substituents onto the ring, as in this compound, creates chiral centers, making these compounds valuable as chiral building blocks in asymmetric synthesis portico.orgsigmaaldrich.com.

Recent research has demonstrated the effective synthesis of specific stereoisomers of substituted dioxolanes. For example, a complete chemoenzymatic cascade has been developed to produce (4S,5S)-dipropyl-1,3-dioxolane with high stereoselectivity rwth-aachen.de. This process, which combines biocatalysis and chemocatalysis in an organic solvent, highlights the role of this compound as a valuable, bio-hybrid chemical building block rwth-aachen.de.

Furthermore, substituted dioxolanes are key intermediates in stereoselective reactions. Research has shown that a 1,3-dioxolan-2-yl cation intermediate can be generated during the oxidation of alkenes, which is then trapped by a nucleophile to form a highly substituted dioxolane product nih.gov. This method allows for the assembly of three separate components into a single, complex dioxolane structure with controlled stereochemistry, underscoring the importance of the dioxolane core in constructing molecules with multiple stereocenters nih.gov. Chiral 1,3-dioxolan-4-ones have also proven to be highly useful in asymmetric synthesis for nearly four decades mdpi.com.

Strategic Utility in Chemical Biology and Drug Discovery Research

The 1,3-dioxolane scaffold, a five-membered heterocyclic ring containing two oxygen atoms, represents a versatile and valuable structural motif in the field of medicinal chemistry. While the specific compound this compound is a simple iteration of this class, the broader family of dioxolane derivatives has been strategically employed in the design and synthesis of molecules with significant potential in advanced chemical and biological research. Their utility stems from the ring's stereochemical properties, its ability to act as a bioisostere for other chemical groups, and its capacity to be synthetically modified to explore structure-activity relationships. This has led to the investigation of dioxolane-containing compounds in various therapeutic areas, including enzyme inhibition, modulation of drug resistance, and targeting specific receptor systems.

Design and Synthesis of Enzyme Inhibitors utilizing Dioxolane Scaffolds

The rigid, defined stereochemistry of the dioxolane ring makes it an attractive scaffold for the design of enzyme inhibitors, where precise spatial orientation of functional groups is often critical for binding to an enzyme's active site. Researchers have utilized computational methods to design novel dioxolane derivatives with specific inhibitory activities.

An example of this approach is the in silico design of 1,3-dioxol derivatives as potential inhibitors of Monoamine Oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin (B10506) and noradrenaline, making it a target for antidepressant therapies. researchgate.net This research employed a ligand-based drug design strategy, including Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to design a series of novel derivatives. researchgate.net Following the computational design, select compounds were synthesized and evaluated for their biological activity. One of the most promising compounds from this research demonstrated significant MAO-A inhibitory activity, validating the computational design approach. researchgate.net The synthesis of enzyme inhibitors often involves multi-step processes to create complex molecules where the dioxolane ring is a central component. nih.gov The development of such inhibitors relies on understanding the structure-activity relationship, where modifications to the substituents on the dioxolane scaffold lead to changes in inhibitory potency and selectivity. nih.gov

Table 1: In Silico Designed 1,3-Dioxol Derivative as MAO-A Inhibitor

| Compound ID | Target Enzyme | Inhibitory Activity (nmol/mg) | Binding Energy (Kcal/mol) |

|---|---|---|---|

| SP-149 | MAO-A | 10.42 ± 1.78 | -5.37 |

Data sourced from an in silico and synthesis study on 1,3-dioxol derivatives. researchgate.net

Exploration of Dioxolanes as Modulators of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of structurally different anticancer drugs. frontiersin.orgnih.gov A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration. nih.govaccurateclinic.com

Researchers have synthesized and investigated novel 1,3-dioxolane derivatives as effective modulators capable of overcoming MDR. nih.govresearchgate.net These studies focus on designing compounds that can interact with P-gp, thereby inhibiting its efflux function. nih.gov In one such study, a series of new 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives were synthesized to explore their potential as MDR reversal agents. nih.govresearchgate.net These compounds were designed with variations in their aromatic core, a linker, and a basic moiety to optimize their structure for interaction with P-gp. nih.gov The synthesized compounds were tested in vitro using human Caco-2 cells, a model for the intestinal barrier that expresses P-gp. The results demonstrated that several of the new dioxolane structures could reverse tumor cell MDR at low concentrations, with some showing better effects than established modulators like trifluoperazine. nih.govresearchgate.net This suggests that the dioxolane scaffold can be effectively utilized to develop potent inhibitors of P-gp, offering a potential strategy to re-sensitize resistant cancer cells to chemotherapy. nih.gov

Table 2: Activity of Dioxolane Derivatives in Modulating Multidrug Resistance

| Compound Type | Cellular Model | Activity | Key Finding |

|---|---|---|---|

| 2,2-diphenyl-1,3-dioxolane derivatives | Human Caco-2 cells | MDR Reversal | Capable of reversing tumor cell multidrug resistance at low concentrations. nih.govresearchgate.net |

Development of Dioxolane-Containing Ligands for Receptor Systems

The defined stereochemical and conformational properties of the 1,3-dioxolane ring have made it a valuable scaffold for designing selective ligands for various G protein-coupled receptors (GPCRs), including adrenergic and serotonin receptors. researchgate.netnih.gov By incorporating the dioxolane moiety, researchers can create rigid analogues of more flexible molecules, which helps in understanding the optimal conformation required for receptor binding and can lead to improved selectivity and potency.

Adrenergic Receptor Ligands: Research has successfully led to the discovery of 1,3-dioxolane-based ligands as a novel class of α1-adrenoceptor antagonists. researchgate.net A series of 2-substituted 1,3-dioxolane compounds were synthesized and pharmacologically evaluated for their activity at α1-adrenoceptor subtypes (α1A, α1B, and α1D). researchgate.net Structure-activity relationship studies revealed that the nature of the substituents on the dioxolane ring and the associated side chain significantly influences both potency and subtype selectivity. researchgate.netnih.gov For instance, one compound in the series emerged as a particularly potent antagonist for the α1D subtype, with pA2 values indicating strong receptor blockade and high selectivity over the α1A and α1B subtypes. researchgate.net

Serotonin Receptor Ligands: The 1,3-dioxolane scaffold has also been exploited to develop ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a key target for treating anxiety and depression. nih.govunicam.it By replacing parts of existing ligands with a 2,2-diphenyl-1,3-dioxolane moiety, researchers have been able to modulate the affinity and selectivity between α1-adrenoceptors and 5-HT1A receptors. researchgate.netnih.gov In some cases, this structural modification leads to a significant increase in affinity for the 5-HT1A receptor. nih.gov Further studies have led to the discovery of potent and selective 5-HT1A receptor agonists built upon a dioxolane framework, demonstrating the versatility of this scaffold in designing receptor modulators with different functional activities (i.e., antagonists vs. agonists). researchgate.netunicam.it

Table 3: Dioxolane-Based Ligands for Adrenergic and Serotonin Receptors

| Ligand Class | Receptor Target | Pharmacological Profile | Key Finding |

|---|---|---|---|

| 2-Substituted 1,3-Dioxolanes | α1D-Adrenoceptor | Potent Antagonist (pA2 = 8.65) | High potency and selectivity for the α1D subtype. researchgate.net |

| 2,2-Diphenyl-1,3-Dioxolane Derivatives | 5-HT1A Receptor | Partial Agonist (pD2 = 7.98) | Incorporation of an imide moiety led to potent partial agonism at 5-HT1A receptors. nih.gov |

Advanced Analytical Methodologies for 2,4 Dipropyl 1,3 Dioxolane

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and identifying the functional groups present in 2,4-Dipropyl-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the dioxolane ring structure and the propyl substituents. Furthermore, NMR is crucial for differentiating between the cis and trans diastereomers of the molecule, as the relative stereochemistry influences the chemical shifts and coupling constants of the protons and carbons, particularly those on the dioxolane ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals for this compound include the methine protons at the C2 and C4 positions of the dioxolane ring, the methylene (B1212753) groups of the propyl chains, and the terminal methyl groups. The coupling patterns and chemical shifts of the protons on the C4 and C5 positions of the ring are particularly sensitive to the stereochemistry, enabling the distinction between cis and trans isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Isomer | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | cis/trans | ~4.8 - 5.1 (t) | |

| C4-H | cis/trans | ~3.8 - 4.2 (m) | |

| C5-H₂ | cis/trans | ~3.5 - 4.0 (m) | |

| Propyl-CH₂ (α to C2) | cis/trans | ~1.5 - 1.7 (m) | |

| Propyl-CH₂ (β to C2) | cis/trans | ~1.3 - 1.5 (m) | |

| Propyl-CH₃ (γ to C2) | cis/trans | ~0.9 (t) | |

| Propyl-CH₂ (α to C4) | cis/trans | ~1.4 - 1.6 (m) | |

| Propyl-CH₂ (β to C4) | cis/trans | ~1.3 - 1.5 (m) | |

| Propyl-CH₃ (γ to C4) | cis/trans | ~0.9 (t) | |

| C2 | cis/trans | ~103 - 105 | |

| C4 | cis/trans | ~75 - 78 | |

| C5 | cis/trans | ~65 - 68 | |

| Propyl-C (α to C2) | cis/trans | ~35 - 37 | |

| Propyl-C (β to C2) | cis/trans | ~18 - 20 | |

| Propyl-C (γ to C2) | cis/trans | ~14 | |

| Propyl-C (α to C4) | cis/trans | ~33 - 35 | |

| Propyl-C (β to C4) | cis/trans | ~18 - 20 | |

| Propyl-C (γ to C4) | cis/trans | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of strong C-O stretching vibrations, indicative of the ether linkages within the dioxolane ring, and various C-H stretching and bending vibrations corresponding to the alkane structure of the propyl groups. The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups confirms the cyclic acetal (B89532) structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-2960 | C-H Stretch | Alkane (propyl groups) |

| 1050-1150 | C-O Stretch | Acetal/Ether (dioxolane ring) |

| 1370-1470 | C-H Bend | Alkane (propyl groups) |

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. In the analysis of this compound, GC separates the compound from any impurities based on its volatility and interaction with the stationary phase. The retention time of the compound is a characteristic feature under specific GC conditions.

Following separation, the molecule is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (158.24 g/mol ), while the fragmentation pattern provides structural information that confirms the identity of this compound. GC-MS is highly sensitive and can be used for quantitative analysis to determine the purity of a sample.

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 |

| Molecular Ion (M⁺) | m/z 158 |

| Key Fragment Ions | m/z 115 ([M-C₃H₇]⁺), m/z 85, m/z 73, m/z 43 ([C₃H₇]⁺) |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Since this compound possesses two chiral centers (C2 and C4), it can exist as enantiomers. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the premier technique for the separation and quantification of these enantiomers. This separation is typically achieved by using a chiral stationary phase (CSP). The enantiomers of this compound interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their resolution. Polysaccharide-based CSPs are among the most commonly used for this purpose. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for optimizing the separation. This technique is vital for determining the enantiomeric excess (ee) or enantiomeric purity of a sample.

Advanced Separation Techniques (e.g., Chiral Columns, 2D-GC) for Isomer Separation

For complex mixtures containing multiple stereoisomers of this compound (cis and trans diastereomers, and their respective enantiomers), advanced separation techniques are required.

Chiral Gas Chromatography: Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. This method is highly effective for separating volatile enantiomers and can provide excellent resolution. The separation of the enantiomers of a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, has been successfully achieved using a stationary phase composed of a derivatized β-cyclodextrin. This indicates that a similar approach would be effective for resolving the enantiomers of this compound.

Two-Dimensional Gas Chromatography (2D-GC or GCxGC): For exceptionally complex samples where single-column chromatography is insufficient, 2D-GC offers significantly enhanced resolving power. In this technique, effluent from a primary GC column is directed to a second, shorter column with a different stationary phase. This comprehensive separation allows for the resolution of isomers that may co-elute on a single column, providing a powerful tool for detailed isomer-specific analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique ideal for monitoring the progress of chemical reactions, such as the synthesis of this compound. merckmillipore.comlibretexts.org The synthesis, typically an acid-catalyzed acetalization of pentanal with 1,2-hexanediol, can be tracked to completion by observing the consumption of starting materials and the formation of the product. libretexts.orgyoutube.com

The process involves spotting a TLC plate with reference samples of the starting materials (pentanal and 1,2-hexanediol), a "co-spot" containing both the starting materials and the reaction mixture, and the reaction mixture itself at various time intervals. libretexts.org The plate is then developed in a sealed chamber containing an appropriate mobile phase, typically a non-polar solvent system like a mixture of hexane (B92381) and ethyl acetate (B1210297).

As the reaction proceeds, the spots corresponding to the starting materials in the reaction mixture lane will decrease in intensity, while a new spot corresponding to the this compound product will appear and intensify. youtube.com The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane. libretexts.org Visualization of the spots can be achieved using methods such as UV light (if the compounds are UV-active), or by staining with a developing agent like potassium permanganate (B83412) or iodine vapor, as the reactants and product are typically colorless. rsc.org The retention factor (Rƒ) value for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps in their identification.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Role | Typical Rƒ Value (Hexane:Ethyl Acetate 8:2) | Visualization Method |

| Pentanal | Starting Material | ~0.65 | Potassium Permanganate Stain |

| 1,2-Hexanediol | Starting Material | ~0.20 | Potassium Permanganate Stain |

| This compound | Product | ~0.80 | Potassium Permanganate Stain |

Headspace Gas Chromatographic Determination in Complex Matrices

Headspace Gas Chromatography (HS-GC) is a powerful technique for the determination of volatile organic compounds, such as this compound, in complex solid or liquid samples. This method is particularly advantageous as it avoids direct injection of the non-volatile matrix components, which could contaminate the GC system. The static headspace technique is well-suited for monitoring the presence of cyclic acetals (dioxolanes) and ketals (dioxanes) in environmental samples like industrial wastewater. researchgate.netrsc.org

In this method, a sample of the complex matrix (e.g., wastewater) is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds, including this compound, to partition between the sample matrix and the gaseous phase (headspace). A portion of the headspace gas is then automatically injected into the gas chromatograph for separation and quantification. Separation is typically achieved on a capillary column, such as a DB-Wax column, followed by detection using a Flame Ionization Detector (FID). acs.org

Research on analogous compounds, specifically 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters from polyester (B1180765) resin plants, has demonstrated the effectiveness of this approach. researchgate.netrsc.org The method offers good repeatability, with relative standard deviations typically in the range of 3-4%, and can be optimized to minimize matrix effects. researchgate.net The detection limits for similar dioxane derivatives are reported to be in the range of 400–700 µg dm⁻³, indicating high sensitivity for trace-level analysis. rsc.org

Table 2: Typical HS-GC Parameters and Performance Data for Dioxane Analogs in Wastewater

| Parameter | Value/Condition | Reference |

| Instrument | Headspace Gas Chromatograph with FID | researchgate.netrsc.org |

| Sample Matrix | Industrial Wastewater | researchgate.netrsc.org |

| Equilibration Temperature | 60 - 80 °C | researchgate.netrsc.org |

| Equilibration Time | 30 - 60 min | researchgate.netrsc.org |

| GC Column | Fused silica (B1680970) capillary (e.g., Carbowax 20M) | researchgate.netrsc.org |

| Detector | Flame Ionization Detector (FID) | researchgate.netrsc.org |

| Repeatability (RSD) | 3 - 4% | researchgate.net |

| Limit of Detection (LOD) | 400 - 700 µg dm⁻³ | rsc.org |

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography is the most definitive method for elucidating the three-dimensional atomic structure of a crystalline compound and for determining its absolute configuration. researchgate.net For a chiral molecule like this compound, which has two stereogenic centers at the C2 and C4 positions, X-ray diffraction analysis of a single crystal of one of its enantiomers can unambiguously establish its stereochemistry.

The technique requires the growth of a high-quality single crystal of an enantiomerically pure sample. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are scattered by the electrons in the atoms, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are measured and used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined. thieme-connect.de

To determine the absolute configuration (i.e., to distinguish between the (2R, 4R) and (2S, 4S) enantiomers, for example), a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.net When the X-ray radiation used is near the absorption edge of one of the atoms in the crystal (even light atoms like oxygen), it causes a phase shift in the scattered X-rays. This effect breaks the inherent inversion symmetry of the diffraction pattern, leading to small but measurable intensity differences between specific pairs of reflections known as Bijvoet pairs. researchgate.net By carefully measuring and analyzing these differences, the correct absolute structure can be assigned. researchgate.net

Table 3: Illustrative Crystallographic Data for a Molecular Structure Determination

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₉H₁₈O₂ |

| Molecular Weight | The mass of one mole of the compound. | 158.24 g/mol nih.gov |

| Crystal System | The symmetry classification of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The dimensions of the unit cell. | a=5.1, b=8.2, c=22.5 |

| V (ų) | The volume of the unit cell. | 938.7 |

| Z | The number of molecules in the unit cell. | 4 |

| Radiation | The type of X-ray radiation used. | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | A value used to confirm the absolute structure. A value near zero for the correct enantiomer. | -0.004 (14) researchgate.net |

Theoretical and Computational Studies on 2,4 Dipropyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide a detailed picture of electron distribution, which governs a molecule's stability, reactivity, and spectroscopic properties.